1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide
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Overview
Description
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that features a unique arrangement of heterocycles, including piperidine, triazoloquinoxaline, and carboxamide moieties. These structural features suggest potential biological and pharmacological activities, making this compound an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide typically involves multi-step procedures, starting with the preparation of intermediate compounds such as the piperidine derivatives and the triazoloquinoxaline core.
Example Synthetic Route
Formation of Piperidine Intermediate
Starting Material: : Piperidine
Reagents: : Alkylating agent (such as propionyl chloride)
Conditions: : Anhydrous environment, controlled temperature
Synthesis of Triazoloquinoxaline Core
Starting Materials: : Quinoxaline derivative and triazole
Reagents: : Suitable coupling agents (e.g., EDC, HATU)
Conditions: : Controlled temperature, inert atmosphere
Coupling of Intermediates
Reagents: : Coupling agents, base (such as triethylamine)
Conditions: : Solvent (e.g., dichloromethane), controlled temperature
Industrial Production Methods
Industrial production often scales up these reactions using continuous flow processes, optimizing reaction conditions for yield, purity, and safety. Large-scale reactors and advanced monitoring systems ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine rings.
Reduction: : Reduction reactions can modify the triazoloquinoxaline moiety.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at various positions, particularly on the piperidine and triazoloquinoxaline rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate, conditions include aqueous or solvent-based environments.
Reduction: : Reducing agents such as sodium borohydride, often conducted under mild temperature and pressure.
Substitution: : Halogenated reagents and bases, typically in polar aprotic solvents.
Major Products
Depending on the reaction type, major products include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: : As a reagent in organic synthesis and structure-activity relationship (SAR) studies.
Biology: : Potential roles in enzyme inhibition and receptor modulation.
Medicine: : Investigated for therapeutic potentials, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: : Use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide exerts its effects is based on its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites, thereby modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)pyrrolidine-4-carboxamide
1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)morpholine-4-carboxamide
Uniqueness
This compound stands out due to its specific combination of piperidine and triazoloquinoxaline moieties, which confer unique properties in terms of reactivity and biological activity. Its structural distinctiveness allows for targeted interactions with molecular pathways that similar compounds may not achieve as effectively.
That covers the compound in considerable depth. Fascinating stuff, right?
Properties
IUPAC Name |
1-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c24-21(32)16-10-14-28(15-11-16)20(31)9-8-19-26-27-23-22(29-12-4-1-5-13-29)25-17-6-2-3-7-18(17)30(19)23/h2-3,6-7,16H,1,4-5,8-15H2,(H2,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWRRODCXZEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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